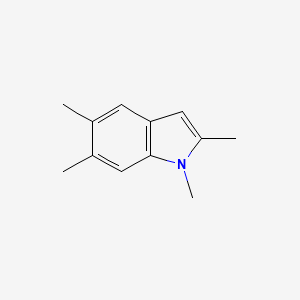![molecular formula C19H16N2O2 B14306507 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione CAS No. 117138-75-7](/img/structure/B14306507.png)
1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system, making it an important molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Scientific Research Applications
1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
Uniqueness: 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione is unique due to its specific substitution pattern and the presence of the methyl(phenyl)amino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
117138-75-7 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-(N-methylanilino)-4,5-dihydrobenzo[g]indole-2,3-dione |
InChI |
InChI=1S/C19H16N2O2/c1-20(14-8-3-2-4-9-14)21-17-15-10-6-5-7-13(15)11-12-16(17)18(22)19(21)23/h2-10H,11-12H2,1H3 |
InChI Key |
DBGGQAUBIWRBHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C3=C(CCC4=CC=CC=C43)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


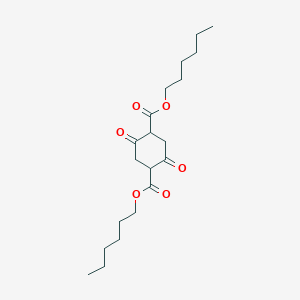
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)
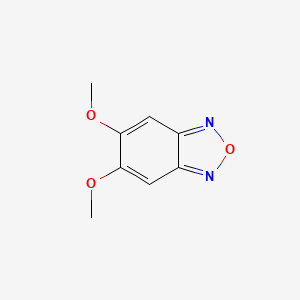


![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
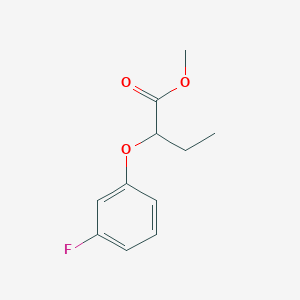
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
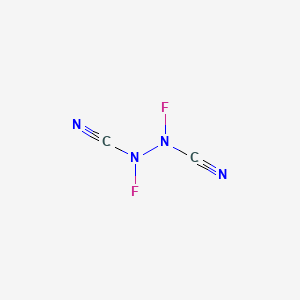
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
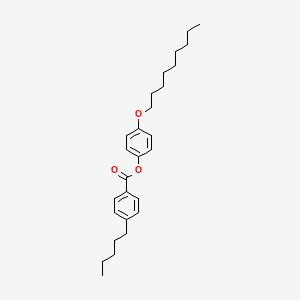
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
